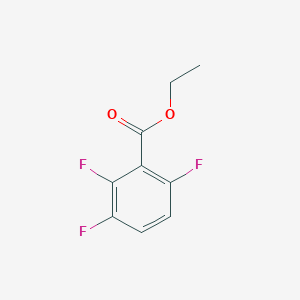

Ethyl 2,3,6-trifluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3,6-trifluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSYUGKWNTYIGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301033522 | |

| Record name | Ethyl 2,3,6-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301033522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773134-90-0 | |

| Record name | Ethyl 2,3,6-trifluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773134-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3,6-trifluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2,3,6-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301033522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Hydrolysis:the Most Probable Abiotic Degradation Pathway for Ethyl 2,3,6 Trifluorobenzoate is the Hydrolysis of Its Ethyl Ester Bond.turi.orgthis Reaction Can Be Catalyzed by Both Acids and Bases.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521) ions, the reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide ion, which is subsequently protonated by the solvent to form ethanol (B145695). The final products are 2,3,6-trifluorobenzoate and ethanol.

Acid-Catalyzed Hydrolysis: This process is the reverse of Fischer esterification. The mechanism involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of water, proton transfer, and elimination of ethanol to yield 2,3,6-trifluorobenzoic acid. masterorganicchemistry.com

The rate of hydrolysis will be influenced by factors such as pH, temperature, and the presence of catalysts. The electron-withdrawing fluorine atoms on the aromatic ring would make the carbonyl carbon more electrophilic, potentially increasing the rate of nucleophilic attack compared to a non-fluorinated benzoate (B1203000).

Defluorination:following Hydrolysis, the Resulting 2,3,6 Trifluorobenzoic Acid May Undergo Further Degradation. the Cleavage of the C F Bond is Generally Difficult Due to Its High Bond Energy. However, Under Certain Environmental Conditions, Particularly Anaerobic Microbial Degradation, Defluorination of Fluorinated Benzoates Has Been Observed.nih.govnih.gov

Studies on various fluorobenzoates have shown that microorganisms can utilize them as a carbon source under denitrifying conditions, leading to the stoichiometric release of fluoride (B91410) ions. nih.gov While many polyfluorinated compounds are considered persistent, the presence of other functional groups, like the carboxylate in the hydrolyzed product, can provide a point of attack for microbial enzymes, initiating the degradation cascade. mdpi.com Abiotic defluorination can also occur under specific reductive conditions or advanced oxidation/reduction processes. researchgate.net

The degradation of Ethyl 2,3,6-trifluorobenzoate in a model system would likely begin with hydrolysis to 2,3,6-trifluorobenzoic acid and ethanol (B145695). The subsequent fate of the fluorinated aromatic acid would be highly dependent on the specific chemical and biological conditions of the system, with defluorination being a possible, albeit likely slow, long-term degradation pathway.

Table 2: Potential Degradation Pathways for this compound

| Pathway | Description | Initial Reactant | Key Intermediates / Products | Conditions |

|---|---|---|---|---|

| Hydrolysis (Base-Catalyzed) | Cleavage of the ester bond by a nucleophile (e.g., OH-). | This compound | Tetrahedral intermediate | Aqueous, basic (high pH) |

| Hydrolysis (Acid-Catalyzed) | Reverse of Fischer esterification; cleavage of the ester bond. | This compound | Protonated ester, Tetrahedral intermediate | Aqueous, acidic (low pH) |

| Defluorination | Cleavage of one or more C-F bonds from the aromatic ring. | 2,3,6-trifluorobenzoic acid (post-hydrolysis) | Dihydroxybenzenes, fluoride ions | Anaerobic, microbial action; Advanced reduction processes |

| Photodegradation | Cleavage of C-F or other bonds initiated by UV light. | this compound | Aryl radicals, shorter-chain PFCAs | UV irradiation |

Iii. Chemical Reactivity and Derivatization Pathways of Ethyl 2,3,6 Trifluorobenzoate

Reactivity of the Trifluorobenzoate Ring

The trifluorinated benzene (B151609) ring is highly deactivated towards electrophilic attack but is primed for nucleophilic substitution, a common feature of polyfluorinated aromatic compounds. ekb.eg

The presence of three strongly electron-withdrawing fluorine atoms, in addition to the meta-directing carboxylate group, renders the aromatic ring of Ethyl 2,3,6-trifluorobenzoate highly deactivated towards electrophilic aromatic substitution (EAS). Fluorine atoms typically act as ortho-para directors in EAS reactions, however, their strong inductive effect significantly reduces the ring's nucleophilicity, making such substitutions challenging. youtube.com In substrates with multiple fluorine atoms, the electron-withdrawing nature of the substituents significantly impacts the reactivity, generally inhibiting electrophilic attack.

The electron-deficient nature of the trifluorinated ring makes this compound a prime candidate for Nucleophilic Aromatic Substitution (SNAr) reactions. cymitquimica.com The fluorine atoms activate the ring for attack by nucleophiles, a well-established reactivity pattern for polyfluoroarenes. ekb.egnih.gov In these reactions, a nucleophile replaces one of the fluorine atoms. The regioselectivity of the substitution is influenced by the positions of the activating groups. For highly fluorinated systems, the para-position to an activating group is often the most reactive site for substitution. ekb.eg

SNAr reactions are typically carried out using various nucleophiles, such as amines or alkoxides, often in polar aprotic solvents like DMSO, and may require elevated temperatures to proceed at a practical rate. whiterose.ac.uk For instance, the reaction of fluoroarenes with piperazine (B1678402) often requires temperatures around 95-120°C in DMSO to achieve high conversion. whiterose.ac.uk The general mechanism involves the formation of a stabilized intermediate known as a Meisenheimer complex, followed by the departure of the fluoride (B91410) leaving group. nih.govwhiterose.ac.ukacs.org While specific studies detailing SNAr on this compound are not abundant in the provided results, the principles governing the reactivity of polyfluorinated aromatics are directly applicable. ekb.egnih.gov For example, the synthesis of a novel quinolone derivative involved the nucleophilic substitution of a fluorine atom on 1-ethyl-3-carboxylate-6,7,8-trifluoroquinolone, a structurally related system. researchgate.net

Table 1: General Conditions for SNAr Reactions on Activated Fluoroarenes

| Nucleophile | Solvent | Temperature | General Outcome | Citation |

|---|---|---|---|---|

| Amines (e.g., Piperazine) | DMSO | 95-120 °C | Replacement of an activated fluorine atom | whiterose.ac.uk |

| Alcohols/Alkoxides | DMF | Variable (often heated) | Formation of aryl ethers | ekb.eg |

| Thiolates | DMF | Variable (often heated) | Formation of aryl thioethers | ekb.eg |

| Nitroalkane Anions | Variable | Mild Conditions | C-C bond formation via fluorine replacement | nih.gov |

Transformations of the Ethyl Ester Moiety

The ethyl ester group of this compound undergoes typical ester reactions, providing pathways to other important functional groups.

The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 2,3,6-trifluorobenzoic acid and ethanol (B145695). This saponification is a standard transformation for esters. The reaction is typically performed in the presence of a strong base like sodium hydroxide (B78521) or an acid catalyst. The rate and conditions for hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring. mdpi.com

Transesterification, the process of exchanging the ethyl group with a different alkyl or aryl group from another alcohol, is also a feasible reaction pathway. This is often catalyzed by an acid or base and is used to synthesize different esters of 2,3,6-trifluorobenzoic acid.

Table 2: Hydrolysis of this compound

| Reaction | Reagents | Products | Citation |

|---|---|---|---|

| Hydrolysis | Strong Acid or Base (e.g., NaOH, H₂SO₄) | 2,3,6-Trifluorobenzoic acid, Ethanol |

The ester functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reduction of this compound yields (2,3,6-trifluorophenyl)methanol. This reaction converts the carboxylate group into a hydroxymethyl group while leaving the fluorinated aromatic ring intact.

Table 3: Reduction of this compound

| Reaction | Reducing Agent | Product | Citation |

|---|---|---|---|

| Ester Reduction | Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄) | (2,3,6-Trifluorophenyl)methanol |

The ester group itself is in a high oxidation state and is generally resistant to further oxidation. Similarly, the highly deactivated trifluorinated aromatic ring is not susceptible to typical oxidative reactions. There is limited specific information regarding the oxidation of this compound, as there are no readily oxidizable functional groups on the molecule under standard conditions. In related compounds, oxidation typically targets more susceptible parts of the molecule, such as alkyl side chains on the aromatic ring, which are absent in this case. youtube.com Any forced oxidation would likely require harsh conditions that could lead to the degradation of the molecule.

Advanced Derivatization for Complex Molecular Scaffolds

The unique substitution pattern of this compound provides pathways to advanced molecular architectures, including functional polymers and diverse heterocyclic systems. The strategic positioning of the fluorine atoms allows for selective reactions to build complex scaffolds.

Fluoropolymers are a class of materials known for their exceptional chemical resistance, thermal stability, and unique surface properties. researchgate.net The incorporation of fluorinated monomers is a key strategy in developing high-performance polymers for applications ranging from industrial coatings to advanced electronics and biomedical devices. researchgate.netefpia.eu

While fluorinated vinyl monomers, acrylates, and styrenes are commonly used in radical polymerization to create fluoropolymers, the direct integration of aromatic esters like this compound into polymer chains is less common and typically involves multi-step synthetic routes. nih.govgoogle.com The compound can, however, serve as a precursor to a functional monomer. For instance, derivatization of the ester or substitution of a fluorine atom could introduce a polymerizable group (e.g., a vinyl or acrylic moiety). This modified monomer could then be copolymerized with other monomers to imbue the final polymer with the specific properties conferred by the trifluorobenzoyl group, such as enhanced thermal stability or altered solubility.

Detailed research findings specifically documenting the direct polymerization of this compound were not prominent in a survey of available literature. Its primary role in materials science appears to be as a building block for more complex, functional molecules that may subsequently be used in polymer synthesis.

This compound is a potent precursor for the synthesis of complex heterocyclic compounds, which form the core of many pharmaceuticals and agrochemicals. nih.govchim.it The reactivity of the compound is dominated by nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the fluorine atoms. The fluorine atoms at positions 2 and 6 are particularly activated towards substitution due to the ortho- and para-directing effects of the electron-withdrawing ethyl ester group. This allows for regioselective reactions to build cyclic structures. nih.govmdpi.com

A common strategy involves reacting the fluorinated benzoate (B1203000) with a dinucleophile, a molecule containing two nucleophilic centers. This can lead to a substitution reaction followed by an intramolecular cyclization to form the heterocyclic ring.

One illustrative pathway is the reaction with hydrazine (B178648) (H₂N-NH₂). The initial step is typically the formation of the corresponding benzohydrazide (B10538), which is a versatile intermediate for building various heterocycles. nih.govresearchgate.net For example, the reaction of a related methyl-trifluorobenzoate with hydrazine has been shown to produce a benzohydrazide intermediate, which can then be used to synthesize more complex molecules. nih.gov

Another significant application is in the synthesis of quinolone structures, which are prevalent in antibacterial drugs. nih.govworktribe.com The general synthesis often involves the cyclization of an N-aryl-β-aminoacrylate. This compound can serve as a starting material to generate the required aniline (B41778) derivative through a sequence of amination and reduction, which is then used in established quinolone synthesis protocols like the Gould-Jacobs reaction. mdpi.com

The following tables outline potential derivatization pathways for this compound leading to key heterocyclic cores.

Table 1: Potential Heterocyclic Synthesis via Nucleophilic Aromatic Substitution (SNAr) and Cyclization

| Reactant | Potential Intermediate | Target Heterocycle Core | General Significance |

| Hydrazine Hydrate | 2,3,6-Trifluorobenzohydrazide | Oxadiazoles, Triazoles | Core structures in various biologically active compounds. nih.gov |

| Substituted Anilines | N-Aryl-aminobenzoate | Acridones, Phenazines | Important scaffolds in medicinal chemistry and materials science. nih.gov |

| Aminoalcohols | N-(Hydroxyalkyl)aminobenzoate | Benzoxazines | Privileged structures in drug discovery. |

| Amidines | N-Amidinyl-aminobenzoate | Quinazolines | Key components in numerous therapeutic agents. mdpi.com |

Table 2: Plausible Reaction Scheme for Benzodiazepine Precursor Synthesis

| Step | Reaction Description | Starting Material | Reagent | Product |

| 1 | Nucleophilic Aromatic Substitution | This compound | 2-Aminobenzylamine | Ethyl 2-((2-(aminomethyl)phenyl)amino)-3,6-difluorobenzoate |

| 2 | Intramolecular Cyclization | Product from Step 1 | Heat or Acid/Base Catalyst | Dihydrodiazepino-benzimidazole derivative |

Iv. Advanced Spectroscopic and Structural Characterization of Ethyl 2,3,6 Trifluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the chemical structure of Ethyl 2,3,6-trifluorobenzoate in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete picture of its molecular framework can be assembled.

A combined analysis of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra provides unambiguous evidence for the structure of this compound. Each spectrum offers unique and complementary information regarding the electronic environment of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the aromatic protons. The ethyl group should present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling with each other rsc.org. The two protons on the aromatic ring (H-4 and H-5) would likely appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for an analogous compound, ethyl benzoate (B1203000), shows characteristic peaks for the carbonyl carbon (C=O), the methylene and methyl carbons of the ethyl group, and the aromatic carbons brainly.com. For this compound, the carbon signals of the fluorinated ring will be split into doublets or triplets due to through-bond coupling with fluorine (J-coupling), a characteristic feature in the NMR of organofluorine compounds beilstein-journals.org. The carbons directly bonded to fluorine (C-2, C-3, C-6) will exhibit large one-bond ¹J_CF coupling constants.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly sensitive to the local electronic environment, making it an excellent probe for fluorinated compounds beilstein-journals.orgrsc.org. The spectrum of this compound is expected to display three distinct signals for the non-equivalent fluorine atoms at positions 2, 3, and 6. The chemical shifts and coupling patterns (F-F and F-H coupling) would confirm their substitution pattern on the aromatic ring.

Table 1: Predicted NMR Spectroscopic Data for this compound Predicted values are based on standard chemical shift ranges and data from analogous structures like ethyl benzoate and various fluorinated aromatic compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~4.4 | Quartet (q) | -O-CH₂ -CH₃ |

| ~7.0 - 7.5 | Multiplet (m) | Aromatic H-4, H-5 | |

| ~1.4 | Triplet (t) | -O-CH₂-CH₃ | |

| ¹³C | ~163 | Singlet or Triplet (due to ²J_CF) | C =O |

| ~150 - 160 | Doublet (¹J_CF) | C -F | |

| ~110 - 130 | Multiplet | Aromatic C -H, C -CO | |

| ~62 | Singlet | -O-CH₂ -CH₃ | |

| ~14 | Singlet | -O-CH₂-CH₃ | |

| ¹⁹F | -110 to -140 | Multiplet | F -2, F -3, F -6 |

The conformation of this compound, particularly the orientation of the ester group relative to the aromatic ring, is influenced by steric and electronic factors. The presence of a fluorine atom at the C-6 position (ortho to the ester) introduces significant steric hindrance. This is expected to prevent the ester group from being coplanar with the benzene (B151609) ring, a phenomenon observed in other ortho-substituted aromatic ketones and esters beilstein-journals.org.

Dynamic NMR (DNMR) studies, such as variable-temperature NMR, could be employed to investigate the rotational barrier around the C(aryl)–C(carbonyl) single bond. At sufficiently low temperatures, the rotation around this bond might become slow on the NMR timescale, potentially leading to the observation of distinct signals for different rotational isomers (rotamers). As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal, allowing for the calculation of the free energy of activation (ΔG‡) for the rotational process. Such studies are crucial for understanding the molecule's flexibility and the conformational preferences that may influence its reactivity beilstein-journals.orgresearchgate.net.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The predicted monoisotopic mass of this compound is 204.03981 Da uni.lu.

In electron ionization mass spectrometry (EI-MS), the molecule is expected to undergo characteristic fragmentation. The analysis of these fragments helps to confirm the molecular structure. The fragmentation pathways for aromatic esters are well-established libretexts.orgyoutube.com. For the non-fluorinated analogue, ethyl benzoate, the most prominent fragmentation is the loss of the ethoxy radical (•OCH₂CH₃) to form a stable benzoyl cation pharmacy180.comnist.govnih.gov. A similar pathway is anticipated for this compound.

Key predicted fragmentation pathways include:

Formation of the Molecular Ion: The initial ionization process forms the molecular ion [C₉H₇F₃O₂]⁺• with a mass-to-charge ratio (m/z) of 204.

Alpha-Cleavage: The most favorable fragmentation is the loss of the ethoxy radical (•OC₂H₅, 45 Da), leading to the formation of the highly stable 2,3,6-trifluorobenzoyl cation at m/z 159. This is expected to be the base peak in the spectrum.

Decarbonylation: The 2,3,6-trifluorobenzoyl cation (m/z 159) can further fragment by losing a neutral carbon monoxide molecule (CO, 28 Da) to yield the 2,3,6-trifluorophenyl cation at m/z 131.

Rearrangement: Loss of a neutral ethene molecule (C₂H₄, 28 Da) from the molecular ion can lead to the formation of the 2,3,6-trifluorobenzoic acid radical cation at m/z 176.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Ion Formula | Identity/Origin |

| 204 | [C₉H₇F₃O₂]⁺• | Molecular Ion [M]⁺• |

| 176 | [C₇H₃F₃O₂]⁺• | [M - C₂H₄]⁺• |

| 159 | [C₇H₂F₃O]⁺ | [M - •OC₂H₅]⁺ |

| 131 | [C₆H₂F₃]⁺ | [M - •OC₂H₅ - CO]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For aromatic esters, a set of strong, characteristic IR bands known as the "Rule of Three" is typically observed, corresponding to the C=O stretch, the asymmetric C-C-O stretch, and the symmetric O-C-C stretch spectroscopyonline.com.

The spectrum of this compound would be expected to show these key ester bands, with their positions influenced by the electron-withdrawing trifluoro-substituted phenyl ring. Additionally, strong absorption bands corresponding to C-F bond stretching are expected, typically appearing in the 1350-1100 cm⁻¹ region of the IR spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic (Ethyl) |

| ~1725 | C=O Stretch | Ester Carbonyl |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1350 - 1100 | C-F Stretch | Aryl-Fluorine |

| ~1280 | C-C-O Asymmetric Stretch | Ester |

| ~1110 | O-C-C Symmetric Stretch | Ester |

X-ray Crystallography for Solid-State Molecular Architecture

While no specific crystal structure for this compound has been reported in the searched literature, analysis of closely related fluorinated benzoate esters provides insight into its likely solid-state architecture researcher.life. Single-crystal X-ray diffraction of a compound like ethyl 4-amino-3,5-difluorobenzoate reveals key structural features that can be extrapolated researcher.life.

In the solid state, the molecule would adopt a conformation that optimizes packing efficiency and intermolecular interactions. Due to the steric clash with the ortho-fluorine at C-6, the ethyl ester group is expected to be significantly twisted out of the plane of the aromatic ring. The crystal packing would likely be governed by a network of weak intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds, as well as potential π-π stacking between the electron-deficient aromatic rings researcher.life. These interactions collectively define the three-dimensional supramolecular assembly of the compound in its crystalline form.

V. Computational Chemistry and Theoretical Studies of Ethyl 2,3,6 Trifluorobenzoate

Density Functional Theory (DFT) for Electronic Structure and Energetic Landscapes

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Prediction of Reactivity and Reaction Intermediates

A DFT-based analysis could predict the reactivity of Ethyl 2,3,6-trifluorobenzoate by mapping its electronic landscape. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would indicate its susceptibility to nucleophilic or electrophilic attack. The calculated electrostatic potential map would highlight regions of positive and negative charge, pinpointing likely sites for chemical reactions. Furthermore, DFT calculations could be employed to model the structures and energies of potential reaction intermediates, providing a theoretical basis for understanding reaction mechanisms involving this compound.

Analysis of Fluorine Atom Influence on Aromaticity and Electron Distribution

The three fluorine atoms on the benzene (B151609) ring are expected to significantly influence the electronic properties of this compound. DFT calculations would be instrumental in quantifying this influence. By analyzing metrics such as the Nucleus-Independent Chemical Shift (NICS) and the Aromatic Stabilization Energy (ASE), the degree of aromaticity of the fluorinated ring could be compared to that of unsubstituted ethyl benzoate (B1203000). Natural Bond Orbital (NBO) analysis would provide a detailed picture of the electron distribution, revealing the inductive and mesomeric effects of the fluorine substituents and the ethyl ester group.

Molecular Dynamics Simulations for Conformational Space Exploration

The flexibility of the ethyl ester group suggests that this compound can adopt multiple conformations. Molecular dynamics (MD) simulations would allow for the exploration of this conformational space over time. By simulating the motion of the atoms under a given force field, MD can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape might influence its interactions with other molecules or its packing in a crystal lattice.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical methods, including DFT, are adept at predicting various spectroscopic properties. For this compound, these calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies from an IR spectrum analysis would correspond to the different bond stretching and bending modes within the molecule. The predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts would be invaluable for the experimental characterization and structural confirmation of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Benzoate Derivatives

While no specific QSAR models for this compound were found, this approach would be highly relevant for a series of related fluorinated benzoate derivatives. QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular property. By calculating a range of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) for a set of fluorinated benzoates and correlating them with experimental data, a predictive QSAR model could be developed. Such a model could then be used to estimate the activity of new, unsynthesized derivatives, thereby guiding the design of compounds with desired properties.

Vi. Research Applications of Ethyl 2,3,6 Trifluorobenzoate in Specialized Chemical Fields

Application as a Building Block in Pharmaceutical Chemistry Research

The introduction of fluorine into drug candidates can profoundly impact their metabolic stability, binding affinity, and bioavailability. As a trifluorinated building block, Ethyl 2,3,6-trifluorobenzoate offers a unique scaffold for the synthesis of novel pharmaceutical compounds.

Synthesis of Fluorine-Containing Precursors for Drug Discovery

While specific examples of large-scale drug synthesis directly incorporating this compound are not widely documented in publicly available research, its structural motifs are relevant to the synthesis of complex fluorinated molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, 2,3,6-trifluorobenzoic acid, which can then participate in a variety of coupling reactions to form more complex precursors. The trifluorinated phenyl ring can be a key component of enzyme inhibitors or receptor antagonists where specific fluorine substitutions are crucial for activity.

Potential Synthetic Transformations:

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Hydrolysis | Aqueous acid or base | 2,3,6-Trifluorobenzoic acid |

| Amidation | Amine, coupling agent | Trifluorobenzamides |

| Reduction | Reducing agent (e.g., LiAlH4) | (2,3,6-Trifluorophenyl)methanol |

| Grignard Reaction | Organomagnesium halide | Tertiary alcohols |

Role in Agrochemical Development Research

Similar to pharmaceuticals, the inclusion of fluorine atoms in agrochemicals can lead to enhanced efficacy, selectivity, and metabolic stability. This compound serves as a potential intermediate in the synthesis of new agrochemical active ingredients.

Intermediate for the Synthesis of Agrochemical Active Ingredients

The chemical reactivity of this compound allows for its use as a starting material or intermediate in the synthesis of various classes of agrochemicals, including herbicides, fungicides, and insecticides. The trifluorinated phenyl ring is a common feature in many modern pesticides. For instance, the corresponding acid, 2,3,6-trifluorobenzoic acid, can be a precursor to active ingredients where this specific substitution pattern is required for biological activity.

Research on Efficacy and Selectivity of Derived Agrochemicals

Research in this area would involve synthesizing a series of agrochemical candidates derived from this compound and evaluating their biological activity. Key parameters of interest include:

Efficacy: The effectiveness of the derived compound in controlling the target pest (weed, fungus, or insect).

Selectivity: The ability of the compound to target the pest without harming the desired crop or non-target organisms.

The unique electronic and steric properties conferred by the 2,3,6-trifluoro substitution pattern can play a critical role in achieving the desired balance of high efficacy and selectivity.

Advanced Materials Science: Fluorinated Polymers and Liquid Crystals

The incorporation of fluorine into polymers and liquid crystals can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics.

Fluorinated polymers are known for their high-performance characteristics. While direct polymerization of this compound is not a common application, it can be chemically modified to produce monomers suitable for polymerization. For example, reduction of the ester group to an alcohol, followed by conversion to an acrylate (B77674) or methacrylate, would yield a monomer that could be polymerized to create a fluorinated polymer with a trifluorobenzyl side chain. Such polymers would be expected to exhibit low surface energy and high thermal stability.

In the field of liquid crystals, molecules with a high degree of fluorination are of interest for their unique dielectric and optical properties. This compound can serve as a core fragment in the synthesis of liquid crystal molecules. The trifluorinated phenyl ring can contribute to a desirable negative dielectric anisotropy, which is a key property for certain types of liquid crystal displays. Synthetic strategies would involve the elaboration of the ester group and functionalization of the aromatic ring to create the elongated, rigid molecular structures characteristic of liquid crystals.

Synthesis of Monomers for Specialty Fluoropolymers

The synthesis of specialty fluoropolymers often involves the polymerization of fluorinated monomers to achieve materials with desirable properties such as high thermal stability, chemical resistance, and low surface energy. While the trifluorobenzoate moiety is of interest in materials science, specific research detailing the conversion of this compound into a polymerizable monomer for the creation of specialty fluoropolymers is not extensively documented.

The general approach for creating such monomers might involve chemical modification of the ethyl ester group or the trifluorophenyl ring to introduce a polymerizable functional group, such as a vinyl or acrylic moiety. The resulting monomer could then be subjected to polymerization or copolymerization to yield a specialty fluoropolymer. The fluorine atoms on the aromatic ring would be expected to impart unique properties to the final polymer. However, without specific research data, the reaction pathways, polymerization kinetics, and properties of the resulting polymers remain speculative.

Design of Liquid Crystalline Materials with Enhanced Properties

Fluorinated compounds are of significant interest in the design of liquid crystalline materials due to the unique properties conferred by fluorine atoms, such as high electronegativity, which can influence molecular polarity and intermolecular interactions. The incorporation of a 2,3,6-trifluorobenzoate core into a molecule could potentially lead to the development of liquid crystals with novel mesomorphic and electro-optical properties.

Research has been conducted on trifluorobenzoate liquid crystals in a broader sense, indicating that the position of fluorine substitution on the phenyl ring can significantly influence the mesomorphic behavior, such as the type of liquid crystal phase (e.g., nematic, smectic) and the transition temperatures between these phases. researchgate.net The design of such liquid crystals typically involves attaching flexible alkyl or alkoxy chains to a rigid core that includes the fluorinated aromatic ring.

Vii. Mechanistic Investigations of Chemical Processes Involving Ethyl 2,3,6 Trifluorobenzoate

Reaction Mechanism Elucidation for Synthetic Transformations

The primary synthetic route to Ethyl 2,3,6-trifluorobenzoate typically involves the esterification of 2,3,6-trifluorobenzoic acid with ethanol (B145695). This reaction is a classic example of a Fischer esterification, which is an acid-catalyzed nucleophilic acyl substitution. chemistrysteps.comorganic-chemistry.orgnrochemistry.com

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 2,3,6-trifluorobenzoic acid by a strong acid catalyst, such as sulfuric acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. byjus.commasterorganicchemistry.com

Nucleophilic Attack by Ethanol: The oxygen atom of the ethanol molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate, an oxonium ion. nrochemistry.combyjus.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This is a rapid, reversible step that converts a poor leaving group (-OH) into a good leaving group (-OH2+). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl group. This step yields a protonated ester. chemistrysteps.com

Deprotonation: The final step involves the deprotonation of the protonated ester by a weak base (such as water or another molecule of ethanol) to give the final product, this compound, and regenerate the acid catalyst. byjus.com

Because all steps in the Fischer esterification are reversible, the reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed, in accordance with Le Châtelier's principle. chemistrysteps.com

Another important mechanistic aspect to consider is the synthesis of the precursor, 2,3,6-trifluorobenzoic acid. The introduction of fluorine atoms onto the aromatic ring often involves nucleophilic aromatic substitution (SNAr) reactions on a suitably substituted benzene (B151609) derivative. The SNAr mechanism is distinct from SN1 and SN2 reactions and typically requires the presence of strong electron-withdrawing groups to activate the ring. chemistrysteps.comwikipedia.org The mechanism proceeds via an addition-elimination pathway:

Nucleophilic Addition: A nucleophile (e.g., fluoride (B91410) ion) attacks the aromatic ring at the carbon atom bearing a leaving group (e.g., a nitro or chloro group), forming a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.comwikipedia.org

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group. The high electronegativity of fluorine makes it a poor leaving group in SNAr reactions, but it is a powerful activating group for the substitution of other leaving groups. chemistrysteps.com

The presence of multiple fluorine atoms on the benzene ring of this compound significantly influences its electronic properties, which in turn affects the reactivity of the ester group and the aromatic ring itself in subsequent chemical transformations.

Table 1: Mechanistic Steps of Fischer Esterification for this compound Synthesis

| Step | Description | Reactants | Intermediates | Products |

|---|---|---|---|---|

| 1 | Protonation | 2,3,6-trifluorobenzoic acid, H+ | Protonated carboxylic acid | - |

| 2 | Nucleophilic Attack | Protonated carboxylic acid, Ethanol | Tetrahedral oxonium ion | - |

| 3 | Proton Transfer | Tetrahedral oxonium ion | Protonated tetrahedral intermediate | - |

| 4 | Elimination | Protonated tetrahedral intermediate | - | Protonated ester, Water |

Investigation of Photoinduced Reactions of Fluorinated Aromatic Azides (drawing parallels where relevant to fluorinated benzoates)

While specific photoinduced reaction studies on this compound are not extensively documented, valuable mechanistic insights can be drawn by examining related compounds, particularly fluorinated aromatic azides. The photolysis of aromatic azides is a well-studied process that proceeds through the formation of highly reactive nitrene intermediates. rsc.orgresearchgate.netrsc.org

Upon absorption of UV light, an aromatic azide (B81097) molecule undergoes cleavage of the nitrogen-nitrogen bond, extruding a molecule of dinitrogen (N₂) and generating a singlet nitrene in the initial step. This singlet nitrene can then intersystem cross to a more stable triplet state. rsc.org These nitrene intermediates can undergo a variety of subsequent reactions, including hydrogen abstraction, insertion into C-H bonds, and ring expansion.

Parallels can be drawn to the potential photochemical behavior of fluorinated benzoates like this compound:

Bond Cleavage: Just as the weak N-N₂ bond in an azide is susceptible to photolytic cleavage, the bonds within the benzoate (B1203000) moiety could also be targeted. rsc.org The primary photochemical processes could involve cleavage of the C-O bond of the ester or, more significantly, the C-F bonds on the aromatic ring. Photolysis is a known degradation pathway for many fluorinated pharmaceuticals and pesticides. nih.gov

Influence of Fluorine Substituents: The three strongly electron-withdrawing fluorine atoms on the aromatic ring of this compound would significantly alter the electronic distribution of the molecule. In fluorinated aromatic compounds, photolysis can lead to defluorination. nih.gov The C-F bond-breaking enthalpies and electron densities around the fluorine atoms are key factors in determining the likelihood of defluorination. nih.gov

Formation of Reactive Intermediates: Photolysis of this compound could potentially lead to the formation of aryl radicals through homolytic cleavage of a C-F bond. These highly reactive intermediates could then participate in a variety of secondary reactions with solvent molecules or other species present in the system, leading to a complex mixture of photoproducts. nih.gov This is analogous to the high reactivity of the nitrene intermediates formed from azides.

The study of fluorinated aromatic azides highlights the principle that introducing fluorine atoms can stabilize certain reactive intermediates while also providing new reaction pathways. For this compound, this suggests that while the fluorinated ring is generally stable, photochemical excitation could provide sufficient energy to overcome the high C-F bond strength, leading to defluorination or other structural rearrangements.

Degradation Pathways in Model Chemical Systems

Understanding the degradation of this compound is essential for assessing its environmental fate and persistence. In model chemical systems, its degradation is expected to proceed primarily through two main pathways: hydrolysis of the ester linkage and, under specific conditions, defluorination of the aromatic ring.

Viii. Future Research Directions and Emerging Opportunities in Ethyl 2,3,6 Trifluorobenzoate Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of Ethyl 2,3,6-trifluorobenzoate chemistry with flow chemistry and automated synthesis platforms represents a significant opportunity to accelerate discovery and optimization processes. These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput screening.

Continuous flow synthesis offers numerous advantages for the production of this compound and its derivatives, including precise control over temperature, pressure, and reaction time, leading to improved yields and purity. The enclosed nature of flow reactors also enhances the safety of handling potentially hazardous reagents often used in fluorination reactions. Future research will likely focus on the development of dedicated flow processes for the synthesis and subsequent modification of this compound.

A key area of investigation will be the optimization of reaction conditions in a continuous flow setup. This includes the screening of solvents, catalysts, and reaction temperatures to maximize efficiency. The table below outlines a hypothetical parameter space for the optimization of a key synthetic step.

Table 1: Hypothetical Parameter Optimization for Continuous Flow Synthesis

| Parameter | Range to be Explored | Desired Outcome |

|---|---|---|

| Temperature | 25°C - 150°C | Increased reaction rate, minimized side products |

| Residence Time | 1 min - 60 min | Maximized conversion |

| Reagent Concentration | 0.1 M - 2.0 M | Optimized stoichiometry, reduced waste |

High-throughput experimentation (HTE) can be a powerful tool for the rapid discovery of new reactions and applications involving this compound. By running a large number of experiments in parallel, researchers can efficiently screen a wide range of catalysts, reagents, and reaction conditions. This approach is particularly well-suited for identifying novel transformations of the trifluorinated aromatic ring.

For instance, HTE could be employed to discover new cross-coupling partners for the selective functionalization of the C-H or C-F bonds of the benzene (B151609) ring. A hypothetical HTE screening plate could be designed to test various catalysts and ligands for a Suzuki or Buchwald-Hartwig coupling reaction, as illustrated in the table below.

Table 2: Hypothetical High-Throughput Experimentation Plate Layout for a Cross-Coupling Reaction

| Catalyst A | Catalyst B | Catalyst C | Catalyst D | |

|---|---|---|---|---|

| Ligand 1 | Reaction 1 | Reaction 2 | Reaction 3 | Reaction 4 |

| Ligand 2 | Reaction 5 | Reaction 6 | Reaction 7 | Reaction 8 |

| Ligand 3 | Reaction 9 | Reaction 10 | Reaction 11 | Reaction 12 |

| Ligand 4 | Reaction 13 | Reaction 14 | Reaction 15 | Reaction 16 |

Exploration of Novel Catalytic Systems for Selective Transformations

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. Future research will likely focus on organocatalytic and heterogeneous catalytic approaches to achieve selective transformations that are difficult to accomplish with traditional methods.

Organocatalysis offers a metal-free alternative for asymmetric synthesis and functional group transformations. The development of chiral organocatalysts could enable the enantioselective modification of substituents on the trifluorobenzoate scaffold. For example, an organocatalytic approach could be envisioned for the asymmetric reduction of a ketone derivative of this compound.

Future research in this area will involve the design and synthesis of novel organocatalysts that can effectively interact with the electron-deficient trifluorinated ring. The screening of different catalyst classes, such as chiral amines, phosphoric acids, and N-heterocyclic carbenes, will be essential for identifying efficient and selective systems.

Heterogeneous catalysts offer significant advantages in terms of reusability, ease of separation, and potential for use in continuous flow systems. For the chemistry of this compound, the development of solid-supported catalysts could lead to more sustainable and cost-effective synthetic processes.

Research could focus on immobilizing known homogeneous catalysts on solid supports such as silica, alumina, or polymers. Furthermore, the exploration of novel solid-state catalysts, such as metal-organic frameworks (MOFs) or zeolites, could open up new avenues for the selective activation and transformation of the C-F bonds in this compound.

Development of Advanced Functional Materials Utilizing Trifluorobenzoate Scaffolds

The unique electronic properties and rigidity of the trifluorobenzoate scaffold make it an attractive building block for the development of advanced functional materials. The strategic incorporation of this moiety into polymers, liquid crystals, or organic electronic materials could lead to novel properties and applications.

Future research will likely explore the synthesis of monomers derived from this compound for polymerization reactions. The resulting fluorinated polymers could exhibit enhanced thermal stability, chemical resistance, and unique optical or electronic properties.

In the field of crystal engineering, the trifluorobenzoate scaffold could be utilized to direct the self-assembly of molecules into well-defined supramolecular structures. The fluorine atoms can participate in non-covalent interactions, such as halogen bonding, which can be exploited to control the packing of molecules in the solid state. This could lead to the development of new materials with tailored properties for applications in areas such as nonlinear optics or gas storage.

Design of Smart Materials with Tunable Properties

The incorporation of fluorinated moieties into polymers and other materials can lead to the development of "smart materials" with responsive and tunable properties. The trifluorinated benzene ring in this compound is a key building block that can be leveraged to create materials that respond to external stimuli such as temperature, pressure, or electric fields.

Future research could focus on synthesizing polymers incorporating the 2,3,6-trifluorobenzoyl group. The strong C-F bonds and the electron-withdrawing nature of the fluorine atoms can enhance the thermal stability and chemical resistance of these polymers. Furthermore, the polar nature of the C-F bonds can induce piezoelectric and ferroelectric properties in the resulting materials. These properties are crucial for applications in sensors, actuators, and energy harvesting devices.

Table 1: Potential Properties and Applications of Smart Materials Derived from this compound

| Property | Potential Application |

| Piezoelectricity | Pressure sensors, mechanical energy harvesters |

| Ferroelectricity | Non-volatile memory, capacitors |

| Thermal Stability | High-performance coatings, aerospace materials |

| Chemical Resistance | Linings for chemical reactors, protective films |

Research efforts could be directed towards the copolymerization of monomers derived from this compound with other functional monomers to fine-tune the mechanical and electrical properties of the resulting smart materials.

Applications in Optoelectronics and Energy Storage

The electron-deficient nature of the trifluorinated aromatic ring in this compound makes it an attractive component for materials used in optoelectronic and energy storage devices.

In the realm of optoelectronics , derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The introduction of fluorine atoms can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of organic materials, which can facilitate electron injection and transport in electronic devices. Research could involve the synthesis of new host materials or electron-transporting materials for OLEDs, or as acceptor materials in OPV cells.

For energy storage , particularly in lithium-ion batteries, fluorinated compounds are gaining attention as electrolyte additives or as components of polymer electrolytes. The high electronegativity of fluorine can lead to electrolytes with wider electrochemical stability windows, enabling higher voltage battery operation. This compound and its derivatives could be investigated as high-voltage stable solvents or additives that form a stable solid-electrolyte interphase (SEI) on the electrode surfaces, thereby improving battery cycle life and safety.

Table 2: Potential Roles of this compound Derivatives in Energy Technologies

| Technology | Potential Role | Anticipated Benefit |

| OLEDs | Electron-transporting material, Host material | Improved electron injection and transport, enhanced device efficiency |

| OPVs | Acceptor material | Tunable electronic properties, improved charge separation |

| Lithium-ion Batteries | Electrolyte additive, High-voltage solvent | Increased electrochemical stability, enhanced battery performance and safety |

Computational Design and Prediction of New Reactions and Applications

Computational chemistry offers a powerful tool for accelerating the discovery and development of new applications for this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the compound's reactivity, electronic properties, and spectroscopic signatures.

Future computational studies could focus on:

Predicting Reaction Mechanisms: Modeling the reaction pathways for the synthesis of novel derivatives of this compound can help in optimizing reaction conditions and identifying potential side products. This can guide synthetic chemists in designing more efficient and selective reactions.

Designing Novel Materials: Computational screening of virtual libraries of materials incorporating the 2,3,6-trifluorobenzoyl moiety can identify promising candidates for specific applications. For instance, the electronic properties of potential organic semiconductor materials or the binding energies of electrolyte components with electrode surfaces can be calculated to predict their performance.

Understanding Structure-Property Relationships: By systematically modifying the structure of this compound in silico and calculating the resulting changes in properties, researchers can establish clear structure-property relationships. This knowledge is invaluable for the rational design of new molecules with tailored functionalities.

Table 3: Examples of Computational Approaches for Investigating this compound

| Computational Method | Area of Investigation | Predicted Properties |

| Density Functional Theory (DFT) | Reaction mechanisms, Electronic structure | Transition state energies, HOMO/LUMO levels, electron affinity, ionization potential |

| Molecular Dynamics (MD) | Polymer conformations, Electrolyte behavior | Material morphology, diffusion coefficients, solvation structures |

| Quantitative Structure-Property Relationship (QSPR) | Correlation of molecular structure with physical properties | Boiling point, solubility, refractive index |

Through a synergistic approach combining computational prediction and experimental validation, the exploration of the chemical space around this compound can be significantly enhanced, leading to the discovery of novel reactions and innovative applications.

Q & A

Q. What are the standard synthetic routes for Ethyl 2,3,6-trifluorobenzoate, and how can reaction yields be optimized?

this compound is typically synthesized via esterification of 2,3,6-trifluorobenzoic acid with ethanol. While direct evidence for its synthesis is limited, analogous methods (e.g., coupling 2,3,6-trifluorobenzoic acid with alcohols using acid catalysis or coupling agents) achieve high yields. For example, the synthesis of (E)-3-cyclohexylallyl 2,3,6-trifluorobenzoate (a structurally similar ester) achieved 92% yield via reaction of the acid with (E)-3-cyclohexylallyl alcohol under optimized conditions . Key parameters for yield optimization include:

- Catalyst selection : Use of H₂SO₄ (Fischer esterification) or coupling agents like DCC.

- Temperature control : Mild heating (50–80°C) to drive esterification without side reactions.

- Purification : Column chromatography or recrystallization to isolate the product (purity >95% as noted in commercial samples) .

| Key Reaction Parameters | Example Conditions |

|---|---|

| Acid:Alcohol molar ratio | 1:1.2 (excess alcohol for equilibrium) |

| Catalyst | H₂SO₄ (1–5 mol%) |

| Reaction time | 12–24 hours |

| Yield | Up to 92% (analogous reactions) |

Q. How is this compound characterized to confirm structural integrity?

Standard characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and ester formation. For example, ¹H NMR of related trifluorobenzoates shows distinct aromatic proton splitting patterns (δ 6.8–7.5 ppm) and ethyl group signals (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.5 ppm for OCH₂) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₇F₃O₂ at m/z 204.15) .

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C-F stretches) .

Q. What are the recommended storage conditions to ensure compound stability?

Fluorinated esters like this compound require storage at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or decomposition . Stability tests for related compounds (e.g., trifluorophenylboronic acids) show negligible degradation under these conditions for >12 months .

Advanced Research Questions

Q. How can computational modeling guide the design of reactions involving this compound?

Density Functional Theory (DFT) calculations predict electronic effects of fluorine substituents on reactivity. For example:

- Electrophilic Aromatic Substitution (EAS) : Fluorine groups act as meta-directors, influencing regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura with 2,3,6-trifluorophenylboronic acid) .

- Hydrolysis Kinetics : Simulations of ester hydrolysis under basic conditions can identify vulnerable sites (e.g., ortho-fluorine groups increasing electrophilicity of the carbonyl) .

| Computational Parameters | Application |

|---|---|

| Basis Set (e.g., B3LYP/6-31G*) | Optimize geometry and electron density |

| Solvent Model (e.g., PCM) | Simulate aqueous/organic environments |

| Transition State Analysis | Predict reaction pathways |

Q. How should researchers resolve contradictory data on fluorinated benzoate reactivity in different solvents?

Discrepancies in reactivity (e.g., unexpected nucleophilic substitution rates) may arise from solvent polarity or hydrogen-bonding effects. Methodological approaches include:

- Solvent Screening : Test reactions in aprotic (e.g., DMF, THF) vs. protic (e.g., MeOH, H₂O) solvents.

- Kinetic Studies : Monitor reaction progress via HPLC or ¹⁹F NMR to compare rates .

- Isolation of Intermediates : Identify solvent-stabilized intermediates (e.g., tetrahedral adducts in polar solvents) .

Q. What strategies are effective for studying environmental degradation of fluorinated benzoates?

Inspired by studies on 2,3,6-trichlorobenzoic acid (TBA) , researchers can:

- Soil Column Experiments : Simulate leaching behavior under controlled rainfall (e.g., 100–200 mm/month) to assess mobility.

- Microbial Degradation Assays : Use soil microbiomes to track breakdown products via LC-MS.

- Volatilization Studies : Measure airborne losses using gas traps and GC analysis .

| Degradation Pathway | Analytical Method |

|---|---|

| Hydrolysis | ¹⁹F NMR or pH monitoring |

| Photolysis | UV-Vis spectroscopy |

| Biodegradation | LC-MS/MS for metabolite detection |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.